(S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a trifluorobutylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrrolidine ring and the trifluorobutylsulfonyl group.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Trifluorobutylsulfonyl Group: The trifluorobutylsulfonyl group is introduced via a nucleophilic substitution reaction, where a suitable sulfonyl chloride reacts with the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sulfonyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles.
Industry: It is utilized in the production of materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of (S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorobutylsulfonyl group can enhance the compound’s binding affinity and selectivity, leading to more potent and specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(3-((4,4,4-Trifluorobutyl)sulfonyl)propyl)pyrrolidine: shares similarities with other fluorinated pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific trifluorobutylsulfonyl substitution, which imparts distinct chemical and biological properties. This substitution enhances the compound’s stability, reactivity, and potential for selective interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H20F3NO2S |
---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
(2S)-2-[3-(4,4,4-trifluorobutylsulfonyl)propyl]pyrrolidine |
InChI |
InChI=1S/C11H20F3NO2S/c12-11(13,14)6-3-9-18(16,17)8-2-5-10-4-1-7-15-10/h10,15H,1-9H2/t10-/m0/s1 |
InChI Key |
LLZSCXKLYAAECJ-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)CCCS(=O)(=O)CCCC(F)(F)F |
Canonical SMILES |
C1CC(NC1)CCCS(=O)(=O)CCCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.